3-(Iodomethyl)pyrrolidine 3-(Iodomethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1289386-74-8
VCID: VC0171621
InChI: InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
SMILES: C1CNCC1CI
Molecular Formula: C5H10IN
Molecular Weight: 211.046

3-(Iodomethyl)pyrrolidine

CAS No.: 1289386-74-8

Cat. No.: VC0171621

Molecular Formula: C5H10IN

Molecular Weight: 211.046

* For research use only. Not for human or veterinary use.

3-(Iodomethyl)pyrrolidine - 1289386-74-8

Specification

CAS No. 1289386-74-8
Molecular Formula C5H10IN
Molecular Weight 211.046
IUPAC Name 3-(iodomethyl)pyrrolidine
Standard InChI InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
Standard InChI Key BPDMVPHOJCZZRF-UHFFFAOYSA-N
SMILES C1CNCC1CI

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

3-(Iodomethyl)pyrrolidine consists of a five-membered nitrogen-containing heterocyclic ring (pyrrolidine) with an iodomethyl group (CH₂I) attached at the 3-position. This structural arrangement confers specific chemical properties that make it useful for synthetic applications.

PropertyValue
Chemical FormulaC₅H₁₀IN
CAS Number1289386-74-8
Molecular WeightApproximately 211 g/mol
StructurePyrrolidine ring with iodomethyl at position 3

The compound has a three-dimensional structure with stereochemical considerations that significantly influence its reactivity patterns and potential biological interactions. The positioning of the iodomethyl group at the 3-position creates distinct chemical behavior compared to other substitution patterns.

Protected Derivatives

For various synthetic applications, protected versions of this compound are commonly utilized. A notable example is 1-Boc-3-(Iodomethyl)pyrrolidine (CAS 479622-36-1), which features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This derivative has the molecular formula C₁₀H₁₈INO₂ and a molecular weight of 311.16 g/mol . The protection of the nitrogen atom enables more controlled chemical transformations at other positions within the molecule.

Synthesis Methods

Iodocyclisation Approach

One of the primary methods for accessing pyrrolidine derivatives involves iodocyclisation reactions. Research has demonstrated that temperature plays a crucial role in determining reaction outcomes. At elevated temperatures (around 50°C), the reaction favors the formation of 3-iodopyrrolidine derivatives through thermal isomerization processes .

Stereoselectivity in Synthesis

The stereoselective synthesis of substituted pyrrolidines has been documented in the literature. Studies support an ion pair, specifically an aziridinium intermediate, as the key pathway for azetidine to pyrrolidine isomerization. This mechanistic understanding has enabled researchers to develop methods for the stereoselective conversion of precursors to either cis- or trans-substituted 3-amino pyrrolidine derivatives .

The following reaction pathway has been observed:

  • Room temperature iodocyclisation of homoallylamines yields 2-(iodomethyl)azetidine derivatives with high stereoselectivity

  • Increasing reaction temperature from 20°C to 50°C results in the formation of 3-iodopyrrolidine derivatives

  • This transformation occurs via thermal isomerization of the initially formed azetidines

Stability Considerations in Synthesis

An important consideration for the synthesis of 3-(Iodomethyl)pyrrolidine and related compounds is their stability. Vicinal iodoamine products are known to be prone to decolorization over time and readily decompose at room temperature. For this reason, refrigerated storage is recommended to maintain the integrity of these compounds .

Reactivity and Chemical Behavior

Nucleophilic Substitution Reactions

The carbon-iodine bond in 3-(Iodomethyl)pyrrolidine is particularly susceptible to nucleophilic attack, making this compound valuable for substitution reactions. The iodine atom can be replaced by various nucleophiles such as amines, thiols, or cyanides to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds .

Reactions with Amines

Primary and secondary amines react with iodomethyl derivatives to form stable methylamino derivatives. This reactivity has been exploited in the development of stereoselective methods for the synthesis of substituted pyrrolidines. Research has shown that with subtle modifications to reaction sequences, homoallyl amines can be stereoselectively converted to either cis- or trans-substituted 3-amino pyrrolidine derivatives .

Thermal Transformation Behavior

A significant aspect of 3-(Iodomethyl)pyrrolidine chemistry is its thermal behavior. Studies have demonstrated that related 2-(iodomethyl)azetidine derivatives can isomerize to 3-iodopyrrolidine derivatives when heated. This temperature-dependent reactivity provides synthetic chemists with a valuable tool for accessing different heterocyclic scaffolds from common precursors .

Applications in Research and Development

Synthetic Building Block

Comparative Analysis with Similar Compounds

Halomethyl Analogs

3-(Iodomethyl)pyrrolidine can be compared with its chloro, bromo, and fluoro analogs in terms of reactivity and chemical behavior. The differences in electronegativity and atomic radius of the halogen atoms contribute to varied reactivity patterns:

CompoundRelative Reactivity in SubstitutionBond StrengthLeaving Group Ability
3-(Iodomethyl)pyrrolidineHighestLowestExcellent
3-(Bromomethyl)pyrrolidineHighModerateVery good
3-(Chloromethyl)pyrrolidineModerateHighGood
3-(Fluoromethyl)pyrrolidineLowestHighestPoor

Future Research Directions

Expanding Synthetic Applications

Future research may focus on expanding the synthetic utility of 3-(Iodomethyl)pyrrolidine through the development of new transformation methodologies. The compound's reactivity profile suggests potential applications in cross-coupling reactions, radical chemistry, and other modern synthetic techniques.

Medicinal Chemistry Explorations

Given the prevalence of pyrrolidine rings in bioactive compounds, 3-(Iodomethyl)pyrrolidine could serve as a valuable scaffold for medicinal chemistry investigations. Systematic modification of this core structure might yield compounds with interesting biological activities, particularly in the areas of neurological disorders, pain management, or infectious diseases.

Mechanistic Studies

Deeper investigation into the mechanisms of thermal isomerization and substitution reactions involving 3-(Iodomethyl)pyrrolidine could provide valuable insights for synthetic chemists. Understanding these processes at a molecular level would enable more precise control over reaction outcomes and potentially lead to new synthetic methodologies.

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